5-Cyclobutyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring fused with a cyclobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, Mitsunobu reagent, or Martin sulfurane . The oxazolines formed can then be oxidized to oxazoles using reagents like manganese dioxide (MnO2) under flow conditions . This method ensures high purity and yield of the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher efficiency compared to batch synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like MnO2.
Reduction: Reduction of oxazole derivatives to corresponding amines.
Substitution: Nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: MnO2, CuBr2/DBU, NBS/hv.
Reduction: Hydrogenation using Pd/C.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a versatile compound with applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The cyclobutyl group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2-oxazole-4-carboxylic acid
- 5-Phenyl-1,2-oxazole-4-carboxylic acid
- 5-Ethyl-1,2-oxazole-4-carboxylic acid
Uniqueness
5-Cyclobutyl-1,2-oxazole-4-carboxylic acid stands out due to the presence of the cyclobutyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and specificity .
Properties
IUPAC Name |
5-cyclobutyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-4-9-12-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWOUAPBYZJDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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